molecular formula C10H22O B2769304 1-Decanol-D2 CAS No. 42006-99-5

1-Decanol-D2

Cat. No. B2769304
CAS RN: 42006-99-5
M. Wt: 160.297
InChI Key: MWKFXSUHUHTGQN-KBMKNGFXSA-N
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Description

1-Decanol-D2 , also known as deuterated decanol , is a long-chain alcohol with the chemical formula C10H20D2O . It is a deuterium-labeled derivative of 1-decanol, which is a saturated fatty alcohol. Under standard conditions, it appears as a clear, colorless liquid with a sweet, floral, slightly citrusy odor. Its molecular weight is approximately 160.29 g/mol, and it has a melting point of around -28°C and a boiling point of 230°C .


Synthesis Analysis

1-Decanol-D2 can be synthesized through hydrogenation of decanoic acid or its esters. Alternatively, it can be produced from decene using the OXO process, which hydroformylates alkenes to form alcohols .


Molecular Structure Analysis

The structure of 1-Decanol-D2 consists of a 10-carbon alkyl chain with a deuterium-labeled hydroxyl group (-OD) at the end. This arrangement gives it both hydrophobic and hydrophilic properties, making it miscible with organic solvents but only slightly soluble in water .


Chemical Reactions Analysis

1-Decanol-D2 can participate in various chemical reactions typical of alcohols, including esterification, oxidation, and reduction. Its hydroxyl group allows it to act as a nucleophile in reactions with electrophiles. For example, it can undergo esterification with carboxylic acids to form esters .

Scientific Research Applications

Catalysis and Membrane Technology

In the optimization of catalyst ink composition for proton exchange membrane fuel cells, the role of solvents like 1-propanol is critical for achieving low interfacial resistance and effective catalyst layer formation through decal transfer methods. This research area explores the optimization of solvent-to-carbon and Nafion-to-carbon ratios to improve cell performance, indirectly highlighting the relevance of alcohols similar to 1-Decanol-D2 in enhancing the efficiency of fuel cell components (Jung, Kim, & Yi, 2012).

Extraction and Separation Processes

The development of novel extraction solvents, such as deep eutectic solvents (DESs) with components like menthol and decanoic acid, showcases the importance of understanding the solvation properties of compounds structurally related to 1-Decanol-D2. These findings are crucial for the extraction of lower alcohols from aqueous media, offering insights into the efficiency and mechanisms of alcohol recovery processes (Verma, Mohan, Goud, & Banerjee, 2018).

Environmental Science and Bioaccumulation

The study of bioaccumulation, particularly of compounds like decamethylpentacyclosiloxane (D5), utilizes the understanding of partition coefficients similar to those involving 1-Decanol-D2. Such research sheds light on the environmental fate and bioaccumulation potential of hydrophobic substances, contributing to the development of more comprehensive bioaccumulation assessments (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

Biotechnological Production

Biotechnological advancements have led to the metabolic engineering of organisms like Yarrowia lipolytica for the production of medium-chain alcohols, including 1-decanol. This research emphasizes the potential of genetically modified yeasts to convert glucose into valuable chemical products, demonstrating a sustainable path toward the industrial production of alcohols related to 1-Decanol-D2 (Rutter & Rao, 2016).

Material Science and Nanotechnology

In the realm of material science, the study of fluid-fluid coexistence in phospholipid membranes induced by decanol reveals the compound's role in affecting membrane properties. This research provides a foundation for understanding how substances like 1-Decanol-D2 interact with biological membranes, offering potential applications in drug delivery systems and the design of biomimetic materials (Suryabrahmam, Agrawal, & Raghunathan, 2020).

Safety And Hazards

1-Decanol-D2 is combustible and may explode when heated. It is essential to keep it away from heat sources and ignition .

properties

IUPAC Name

1,1-dideuteriodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-KBMKNGFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Decanol-D2

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